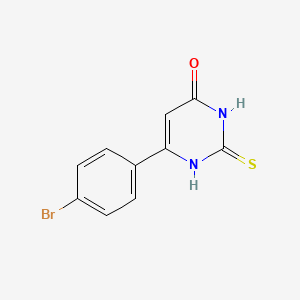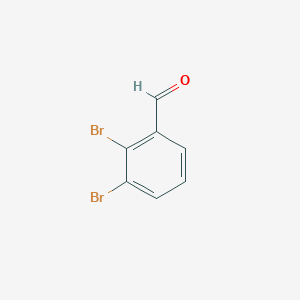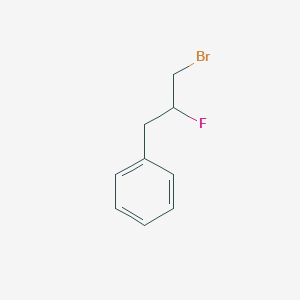
(3-Bromo-2-fluoropropyl)benzene
Übersicht
Beschreibung
The compound "(3-Bromo-2-fluoropropyl)benzene" is a halogenated organic molecule that is not directly mentioned in the provided papers. However, the papers do discuss various bromo- and fluoro-substituted benzene derivatives, which can offer insights into the synthesis, molecular structure, and properties of halogenated benzene compounds similar to "(3-Bromo-2-fluoropropyl)benzene" .
Synthesis Analysis
The synthesis of halogenated benzene derivatives is a topic of interest in several papers. For instance, the total synthesis of a complex brominated natural product starting from a bromo-substituted phenyl methanol is described, highlighting the potential synthetic routes that could be adapted for the synthesis of "(3-Bromo-2-fluoropropyl)benzene" . Additionally, the synthesis of a benzothiophene derivative from a bromo-substituted precursor is reported, which could provide insights into the synthesis of other bromo-substituted compounds . The synthesis and characterization of 1-bromo-4-(3,7-dimethyloctyl)benzene are also discussed, which involves NMR and IR spectroscopy, suggesting possible characterization techniques for "(3-Bromo-2-fluoropropyl)benzene" .
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is crucial for understanding their reactivity and properties. The crystal structure of a dimethylaminomethylene derivative is determined by X-ray crystallographic analysis, which could be relevant for the structural analysis of "(3-Bromo-2-fluoropropyl)benzene" . Furthermore, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides are reported, which could provide comparative data for the molecular structure of halogenated benzene compounds .
Chemical Reactions Analysis
The reactivity of halogenated benzene derivatives is explored in several papers. For example, the regioselective fluorination of dibromovinyl benzene derivatives is discussed, which could be analogous to reactions involving "(3-Bromo-2-fluoropropyl)benzene" . The versatility of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis is also highlighted, suggesting potential chemical transformations for similar bromo-substituted benzene compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are essential for their practical applications. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides detailed information on vibrational frequencies and molecular geometry, which could be relevant for understanding the properties of "(3-Bromo-2-fluoropropyl)benzene" . Additionally, the synthesis and optical properties of various pyrroles and a BODIPY fluorophore are discussed, which could offer insights into the optical properties of halogenated benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1. Organic Synthesis and Chemical Reactions
(3-Bromo-2-fluoropropyl)benzene and related compounds play a critical role in organic synthesis, offering pathways to construct complex molecules. For instance, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives with wet tetra-n-butylammonium fluoride results in (Z)-1-(2-bromo-1-fluorovinyl)benzenes, showcasing the compound's utility in synthesizing fluorinated organic molecules with high regioselectivities (Zhao et al., 2016).
2. Antimicrobial Applications
Halogenated compounds, including those related to (3-bromo-2-fluoropropyl)benzene, have been studied for their potent antimicrobial properties. A study on novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which may share structural similarities with the subject compound, demonstrated significant antimicrobial activity against a range of bacteria and fungi, often surpassing that of reference drugs (Liaras et al., 2011).
3. Material Science and Luminescence
The compound and its derivatives find applications in material science, particularly in the development of luminescent materials. A study introduced benzene-based green fluorophores with high fluorescence emission and photostability, suitable for imaging applications and displays. This highlights the potential of halogenated benzene derivatives in crafting compounds with desirable photophysical properties (Beppu et al., 2015).
Safety And Hazards
Zukünftige Richtungen
Recent advances in single-benzene-based fluorophores, which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, suggest potential future directions for (3-Bromo-2-fluoropropyl)benzene . These compounds have ushered in a new era in biology and materials science .
Eigenschaften
IUPAC Name |
(3-bromo-2-fluoropropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEGKDFLUIPDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543567 | |
| Record name | (3-Bromo-2-fluoropropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-2-fluoropropyl)benzene | |
CAS RN |
105198-14-9 | |
| Record name | (3-Bromo-2-fluoropropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B1338217.png)
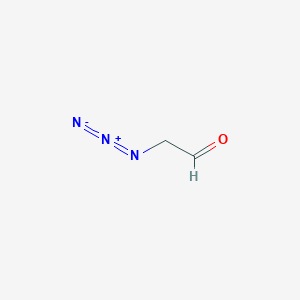
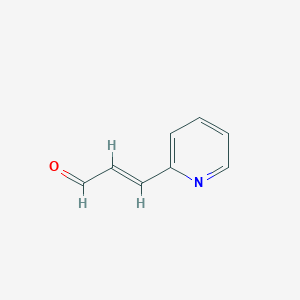
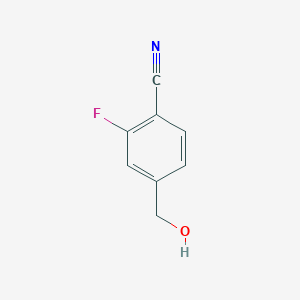
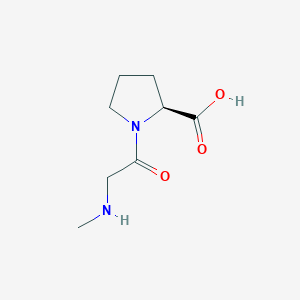
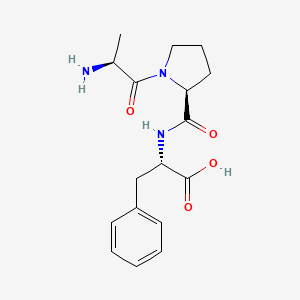
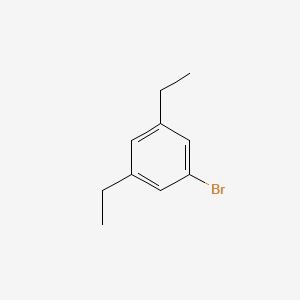
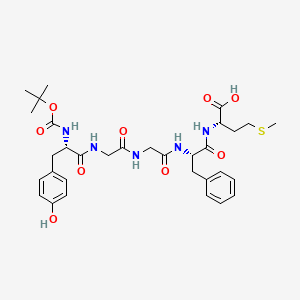
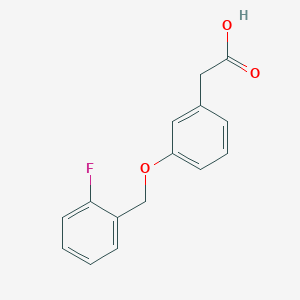
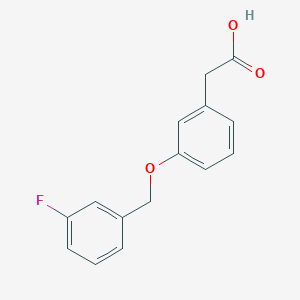
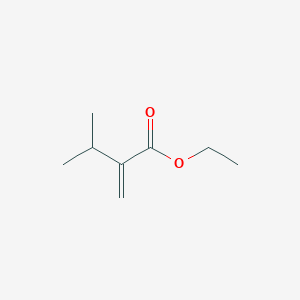
![1-[(3-Hydroxyphenyl)methyl]piperidin-4-ol](/img/structure/B1338245.png)
